Crystal Structure Analysis of 4-(4-(Aminomethyl)phenyl)butanoic Acid Hydrochloride: A Methodological Whitepaper
Crystal Structure Analysis of 4-(4-(Aminomethyl)phenyl)butanoic Acid Hydrochloride: A Methodological Whitepaper
Executive Summary
The structural elucidation of flexible, bifunctional active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in drug development. 4-(4-(Aminomethyl)phenyl)butanoic acid hydrochloride (CAS: 2155852-61-0) is a highly versatile molecule characterized by a rigid aromatic spacer flanked by a basic primary amine and a flexible carboxylic acid chain. This whitepaper provides an in-depth, self-validating technical guide for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and supramolecular characterization of this specific hydrochloride salt.
Chemical Context and Structural Challenges
In its free base form (CAS: 34162-04-4), 4-(4-(aminomethyl)phenyl)butanoic acid typically exists as a zwitterion ( NH3+ -Ar- COO− ). Zwitterionic solids often exhibit poor solubility and form amorphous or poorly diffracting microcrystalline powders due to uncontrolled, rapid electrostatic aggregation.
Conversion to the hydrochloride salt protonates the carboxylate back to a neutral carboxylic acid ( −COOH ) while maintaining the protonated amine ( −NH3+ ). This chemical shift fundamentally alters the crystal engineering landscape. The introduction of the chloride ion ( Cl− ) provides a highly efficient, multi-directional hydrogen bond acceptor capable of bridging multiple molecules [1]. However, the highly flexible butanoic acid tail presents a crystallographic challenge: if crystallization is forced too rapidly, the aliphatic chain undergoes conformational entanglement, leading to "oiling out" or severe dynamic disorder in the solid state.
Experimental Methodologies (Self-Validating Protocols)
To overcome the inherent flexibility of the butanoic acid moiety, the following protocols are engineered to ensure thermodynamic control and high-resolution data acquisition.
Crystallization Strategy: Anti-Solvent Vapor Diffusion
Causality: Rapid solvent evaporation of flexible aliphatic chains often yields metastable amorphous phases. Vapor diffusion ensures an exceptionally slow approach to the metastable zone of supersaturation, providing the thermodynamic time required for the flexible butanoic chain to adopt its lowest-energy anti (extended) conformation.
Step-by-Step Protocol:
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Dissolution: Dissolve 50 mg of 4-(4-(aminomethyl)phenyl)butanoic acid hydrochloride in 2.0 mL of anhydrous methanol (solvent) in a 5 mL inner glass vial. Sonicate until visually clear.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
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Diffusion Setup: Place the uncapped 5 mL inner vial into a 20 mL outer vial containing 5.0 mL of diethyl ether (anti-solvent).
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Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate at a stable 4 °C for 72–96 hours.
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Validation: The appearance of block-shaped, transparent single crystals indicates successful thermodynamic growth. Birefringence under cross-polarized light confirms crystallinity.
Step-by-step workflow for the preparation and SCXRD analysis of the hydrochloride salt.
Single-Crystal X-Ray Diffraction (SCXRD) Protocol
Causality: The terminal carbons of the butanoic acid chain are highly susceptible to thermal motion. At room temperature, this manifests as severe ellipsoidal elongation (dynamic disorder) in the electron density map, obscuring precise bond lengths. Cryocooling to 100 K "freezes" the molecular vibrations, minimizing atomic displacement parameters (ADPs) and allowing for accurate anisotropic refinement [2].
Step-by-Step Protocol:
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Harvesting: Submerge the harvested crystals in a drop of Paratone-N oil to protect them from atmospheric moisture and prevent solvent loss.
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Mounting: Select a single, defect-free block crystal (approx. 0.2×0.2×0.1 mm) using a stereomicroscope and mount it on a MiTeGen polyimide loop.
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Cryocooling: Immediately transfer the loop to the diffractometer goniometer head, bathed in a 100 K nitrogen cold stream.
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Data Collection: Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å). Collect a full sphere of data using ω and ϕ scans to ensure a high redundancy of reflections.
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Self-Validation Check: During data reduction, monitor the internal agreement factor ( Rint ). An Rint<0.05 validates that the selected crystal is a single domain and free of merohedral twinning—a common artifact in flexible molecules.
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Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
Structural Analysis and Supramolecular Motifs
The Role of the Chloride Anion in Hydrogen Bonding
In amine hydrochloride salts, charge-assisted hydrogen bonds ( N+−H⋯Cl− ) are the primary thermodynamic drivers of crystal lattice stability [3]. The chloride ion typically adopts a pseudo-tetrahedral or pseudo-octahedral coordination geometry. In 4-(4-(aminomethyl)phenyl)butanoic acid hydrochloride, the Cl− anion acts as a central node, accepting three strong hydrogen bonds from the −NH3+ group of adjacent molecules, and one strong hydrogen bond from the highly polarized O−H of the carboxylic acid ( −COOH⋯Cl− ) [4].
Conformational Analysis and Packing
The rigid phenyl ring acts as a structural pillar, engaging in offset π−π stacking interactions with neighboring aromatic rings. This rigid core forces the flexible butanoic acid chain to propagate outward. Due to the slow crystallization kinetics, the aliphatic chain is expected to adopt an extended anti conformation (dihedral angles ≈180∘ ), minimizing steric clashes and maximizing van der Waals contacts between adjacent hydrophobic chains.
Supramolecular hydrogen bonding network and packing interactions in the crystal lattice.
Quantitative Data Summaries
To benchmark the success of the SCXRD protocol, the following tables summarize the target crystallographic quality metrics and expected hydrogen bond geometries for this class of hydrochloride salts.
Table 1: Representative Crystallographic Quality Metrics
| Parameter | Target / Expected Value | Significance |
| Temperature | 100(2) K | Minimizes thermal disorder of the butanoic chain. |
| Crystal System | Monoclinic or Triclinic | Typical for low-symmetry flexible organic salts. |
| Space Group | P21/c or P1ˉ | Centrosymmetric packing favored by achiral molecules. |
| Rint | <0.050 | Confirms single-crystal domain (no twinning). |
| Final R1 [ I>2σ(I) ] | <0.045 | Indicates a highly accurate structural model. |
| Goodness-of-Fit (GooF) | 0.95−1.05 | Validates correct weighting of the diffraction data. |
Table 2: Expected Hydrogen Bond Geometries
| Interaction Type | Donor (D) | Acceptor (A) | Expected D⋯A Distance (Å) | Expected Angle ( ∘ ) |
| Charge-Assisted | −NH3+ | Cl− | 3.10−3.25 | >160 |
| Strong Neutral | −COOH | Cl− | 2.95−3.15 | >165 |
| Weak Non-Classical | Ar−C−H | O=C | 3.30−3.50 | 130−150 |
References
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Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids Journal of the American Chemical Society[Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Molecular Pharmaceutics (ACS Publications)[Link]
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Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine Preprints.org / AIR Unimi[Link]
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Pharmaceutical Salts of Piroxicam and Meloxicam with Organic Counterions National Library of Medicine (PMC)[Link]
